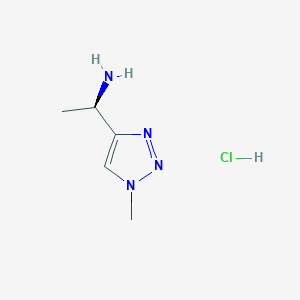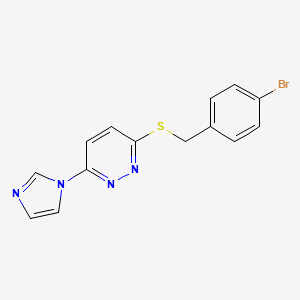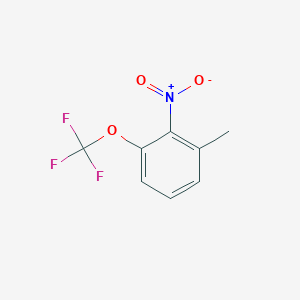
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The azetidine is a four-membered ring containing one nitrogen atom and three carbon atoms. The pyrrole and thiazole are both five-membered rings, with the pyrrole containing two nitrogen atoms and the thiazole containing one nitrogen and one sulfur atom .
科学的研究の応用
Synthesis and Structural Characterization
Several studies have focused on synthesizing and characterizing structurally related compounds, emphasizing the significance of triazole, thiazole, and pyrrol derivatives in scientific research. For example, the synthesis and crystal structure of related compounds have been detailed, showcasing the utility of NMR, MS, IR spectra, and X-ray diffraction in identifying complex molecular structures (Cao et al., 2010). These methodologies are crucial for understanding the molecular frameworks of similar compounds and can guide the design of new molecules with desired properties.
Antimicrobial and Anticancer Applications
The exploration of biological activities is a significant area of application for compounds with triazole and thiazole moieties. Research has highlighted the synthesis of novel compounds with potential antibacterial and anticancer activities (Landage et al., 2019). This includes studies on their in vitro microbial investigation and the prediction of drug-likeness properties, where compounds have shown moderate to good activity against bacterial and fungal strains, suggesting their potential as antimicrobial agents (Pandya et al., 2019). Such research underscores the therapeutic potential of these molecules, paving the way for developing new drugs.
Catalyst-Free Synthesis
Innovative synthesis methods, such as catalyst- and solvent-free approaches, represent another significant application area. These methods offer more sustainable and environmentally friendly alternatives to traditional synthesis techniques, as demonstrated in the efficient synthesis of benzamide derivatives through microwave-assisted Fries rearrangement (Moreno-Fuquen et al., 2019). This approach not only reduces hazardous waste but also enhances reaction efficiency, highlighting the importance of developing new synthetic methodologies for scientific research.
将来の方向性
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new drugs or other useful compounds .
特性
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-10-12(22-14(16-10)18-5-2-3-6-18)13(21)19-8-11(9-19)20-7-4-15-17-20/h2-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZSFYAGTQOBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[(3,5-dimethoxyphenyl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide](/img/structure/B2639866.png)
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea](/img/structure/B2639867.png)
![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2639870.png)

![3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2639872.png)


![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2639877.png)
![N-(3,5-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2639878.png)
![2-Chloro-1-(1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B2639879.png)


